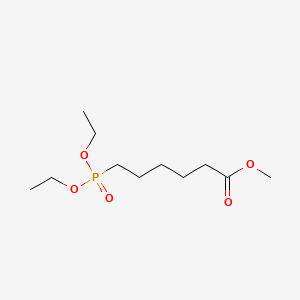

Methyl 6-(diethoxyphosphoryl)hexanoate

Descripción

BenchChem offers high-quality Methyl 6-(diethoxyphosphoryl)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(diethoxyphosphoryl)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 6-diethoxyphosphorylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c1-4-15-17(13,16-5-2)10-8-6-7-9-11(12)14-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYPJXMYBIMHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCC(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular structure and weight of Methyl 6-(diethoxyphosphoryl)hexanoate

Structural Dynamics, Synthesis, and Synthetic Utility in Drug Discovery

Executive Summary

Methyl 6-(diethoxyphosphoryl)hexanoate (CAS: 151163-57-4) is a specialized organophosphorus reagent primarily utilized in the synthesis of complex pharmaceutical intermediates, lipid mimetics, and pheromones. Functioning as a stabilized Horner-Wadsworth-Emmons (HWE) reagent, it enables the stereoselective introduction of a six-carbon chain terminated by a methyl ester functionality. This monograph details its molecular properties, industrial synthesis via the Michaelis-Arbuzov rearrangement, and its critical role in constructing

Molecular Architecture & Physicochemical Properties

The molecule comprises three distinct functional domains:

-

Phosphonate Head Group: A diethyl phosphonate moiety responsible for the HWE reactivity.

-

Aliphatic Linker: A flexible six-carbon (

) polymethylene chain. -

Ester Terminus: A methyl ester group that serves as a protected carboxylic acid or a handle for further transesterification.

Table 1: Physicochemical Profile [1]

| Property | Value / Description |

| IUPAC Name | Methyl 6-(diethoxyphosphoryl)hexanoate |

| CAS Registry Number | 151163-57-4 |

| Molecular Formula | |

| Molecular Weight | 266.27 g/mol |

| Physical State | Colorless to pale yellow viscous liquid |

| Boiling Point (Est.) | 145–150 °C at 0.5 mmHg (derived from ethyl analogue data) |

| Density (Est.) | ~1.08 g/mL |

| Solubility | Soluble in DCM, THF, Toluene, Ethanol; Insoluble in Water |

Structural Visualization

Synthetic Protocol: The Michaelis-Arbuzov Rearrangement

The industrial standard for synthesizing Methyl 6-(diethoxyphosphoryl)hexanoate is the Michaelis-Arbuzov reaction . This pathway involves the reaction of a trialkyl phosphite with an alkyl halide.[2][3][4]

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

Methyl 6-bromohexanoate (1.0 equiv)

-

Triethyl phosphite (1.2 equiv) - Excess ensures complete consumption of the bromide.

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (short-path distillation apparatus).

-

Addition: Charge the flask with Methyl 6-bromohexanoate. Heat the oil bath to 100°C.

-

Reaction Initiation: Add Triethyl phosphite dropwise. The reaction is exothermic; control the addition rate to maintain temperature.

-

Driving the Equilibrium: Increase the bath temperature to 140–150°C .

-

Mechanistic Insight: The reaction produces Ethyl Bromide (EtBr) as a byproduct (BP: 38.4°C). Continuous removal of volatile EtBr via the distillation head drives the equilibrium forward (Le Chatelier's principle) and prevents the competing formation of diethyl ethylphosphonate.

-

-

Completion: Monitor via TLC (or

NMR). The disappearance of the phosphite peak (~138 ppm) and appearance of the phosphonate peak (~32 ppm) indicates completion. -

Purification:

-

Remove excess Triethyl phosphite under high vacuum.

-

The residue is typically pure enough (>95%) for subsequent HWE reactions. For analytical grade, purify via vacuum distillation (bp ~150°C @ 0.5 mmHg).

-

Mechanism Visualization

Application: Horner-Wadsworth-Emmons (HWE) Olefination

This reagent is indispensable for constructing

Strategic Utility in Drug Design

-

Prostaglandin Analogues: Used to attach the

-chain or -

Pheromone Synthesis: Synthesis of Queen Substance (9-oxo-2-decenoic acid) and other lipid-based signaling molecules.

-

Linker Chemistry: Creating rigid unsaturated linkers for PROTACs.

HWE Protocol (General)

-

Deprotonation: Treat the phosphonate with a base (NaH or LiHMDS) in THF at 0°C to generate the carbanion.

-

Addition: Add the aldehyde substrate.

-

Elimination: The reaction proceeds through an oxaphosphetane intermediate, eliminating diethyl phosphate to yield the alkene.

Stereochemical Outcome: Unlike the Wittig reaction (which often gives Z-alkenes), the HWE reaction with stabilized phosphonates like Methyl 6-(diethoxyphosphoryl)hexanoate predominantly yields the thermodynamically stable (E)-alkene .

Pathway Visualization

Analytical Characterization

Verification of the product structure is achieved primarily through NMR spectroscopy.

Predicted NMR Data (

)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 32.0 - 33.0 | Singlet | Phosphonate Phosphorus | |

| 4.05 - 4.15 | Multiplet (4H) | ||

| 3.66 | Singlet (3H) | ||

| 2.30 | Triplet (2H) | ||

| 1.65 - 1.75 | Multiplet (2H) | ||

| 1.32 | Triplet (6H) | ||

| ~174.0 | Singlet | Carbonyl Carbon ( | |

| ~61.5 | Doublet ( | Phosphonate Ethyl | |

| ~25.0 | Doublet ( |

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Sigma-Aldrich. (2024).[5] Product Specification: Ethyl 6-(diethylphosphono)hexanoate (Analogous Reference). Link

Sources

Thermodynamic Stability of Methyl 6-(diethoxyphosphoryl)hexanoate

This guide serves as a definitive technical reference for Methyl 6-(diethoxyphosphoryl)hexanoate (CAS 151163-57-4). It is structured to provide actionable insights into the thermodynamic behavior, stability profiles, and handling protocols required for high-precision organic synthesis and drug development applications.

Technical Guide & Whitepaper

Executive Summary

Methyl 6-(diethoxyphosphoryl)hexanoate is a bifunctional intermediate possessing two distinct electrophilic centers: a carboxylate methyl ester and a phosphonate diethyl ester . Its utility in Horner-Wadsworth-Emmons (HWE) olefination and linker chemistry relies heavily on the orthogonal stability of these two groups.

From a thermodynamic standpoint, the molecule exhibits high thermal stability up to ~180°C but is kinetically vulnerable to specific hydrolytic pathways. The methyl ester is the "soft" target, susceptible to mild alkaline hydrolysis, whereas the phosphonate ester is the "hard" target, requiring aggressive acidic conditions or silyl-mediated dealkylation to cleave. Understanding this stability window is critical for preventing yield loss during storage and purification.

Chemical Identity & Physicochemical Properties

| Property | Data | Notes |

| Chemical Name | Methyl 6-(diethoxyphosphoryl)hexanoate | |

| CAS Number | 151163-57-4 | Verified Identifier |

| Molecular Formula | C₁₁H₂₃O₅P | |

| Molecular Weight | 266.27 g/mol | |

| Structure | (EtO)₂P(O)-(CH₂)₅-COOMe | Bifunctional Linker |

| Predicted LogP | ~1.8 - 2.2 | Moderate Lipophilicity |

| Boiling Point | ~145-155°C @ 0.5 mmHg | Predicted based on ethyl analog |

| Density | ~1.05 g/mL |

Thermodynamic Stability Analysis

Bond Dissociation & Thermal Profile

The thermodynamic stability of this molecule is governed by the robustness of the P-C bond (Phosphorus-Carbon), which is significantly stronger and more resistant to oxidation than C-O or C-N bonds found in other linkers.

-

Thermal Decomposition: The molecule is stable at standard laboratory temperatures. However, at temperatures exceeding 200°C , or during prolonged heating without vacuum, phosphonate esters can undergo thermal elimination (via a concerted retro-ene mechanism) if

-hydrogens are present in the alkoxy group. Since this molecule contains ethyl groups on the phosphorus, ethylene elimination is a thermodynamic risk at extreme temperatures. -

Distillation Hazard: Attempting to distill this compound at atmospheric pressure will likely result in decomposition before the boiling point is reached. High vacuum (<1 mmHg) is mandatory.

Hydrolytic Orthogonality (The "Stability Window")

The core value of this intermediate lies in the differential hydrolysis rates of its two ester groups.

-

Methyl Carboxylate (Kinetic Lability): The methyl ester is thermodynamically unstable relative to the carboxylate anion in the presence of water/base. It has a lower activation energy (

) for hydrolysis.-

Conditions: Hydrolyzes readily with LiOH/THF/Water at 0°C to RT.

-

-

Diethyl Phosphonate (Kinetic Stability): The P-O-C linkage is robust. The phosphorus atom is less electrophilic than the carbonyl carbon, and the ethoxy groups provide steric shielding.

-

Conditions: Requires refluxing concentrated HCl (12h+) or TMSBr treatment to cleave.

-

Implication: You can selectively deprotect the carboxylic acid while leaving the phosphonate intact, but the reverse is chemically difficult without specialized enzymes.

4

Methyl 6-(diethoxyphosphoryl)hexanoate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of Methyl 6-(diethoxyphosphoryl)hexanoate, structured for researchers and drug development professionals.

Advanced Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

Methyl 6-(diethoxyphosphoryl)hexanoate (CAS 151163-57-4 ) is a specialized organophosphorus intermediate used primarily in the synthesis of functionalized fatty acids, prostaglandins, and pheromones. Structurally, it combines a lipophilic hexanoate linker with a reactive phosphonate terminus, making it a critical reagent for Horner-Wadsworth-Emmons (HWE) type olefinations. This guide provides a definitive reference for its identification, laboratory-scale synthesis via the Arbuzov reaction, and its utility in installing methoxycarbonylpentyl chains into complex scaffolds.

Chemical Identity & Identifiers

Precise identification is paramount for regulatory compliance and database integration.

| Identifier | Value |

| Chemical Name | Methyl 6-(diethoxyphosphoryl)hexanoate |

| CAS Registry Number | 151163-57-4 |

| Molecular Formula | C₁₁H₂₃O₅P |

| Molecular Weight | 266.27 g/mol |

| IUPAC Name | Methyl 6-(diethoxyphosphoryl)hexanoate |

| SMILES | CCOP(=O)(CCCCCC(=O)OC)OCC |

| InChI Key | PXJZIYJSSYJJSX-UHFFFAOYSA-N (Predicted) |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water |

Synthetic Route & Mechanism

The most robust synthesis of Methyl 6-(diethoxyphosphoryl)hexanoate is the Michaelis-Arbuzov reaction . This pathway is preferred over direct esterification of phosphonohexanoic acid due to the high availability of the bromo-ester precursor and the thermodynamic drive of the P=O bond formation.

Reaction Mechanism (Arbuzov Rearrangement)

The synthesis involves the reaction of Methyl 6-bromohexanoate with Triethyl phosphite . The lone pair on the phosphorus attacks the electrophilic carbon attached to the bromine (Sɴ2 attack), forming a phosphonium intermediate. This is followed by the nucleophilic attack of the bromide ion on the ethyl group of the phosphonium, expelling ethyl bromide and yielding the phosphonate ester.

Experimental Protocol

Reagents:

-

Methyl 6-bromohexanoate (1.0 equiv)

-

Triethyl phosphite (1.2 - 1.5 equiv)

-

Catalyst: None (Thermal) or ZnBr₂ (optional for lower temp)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (short path) connected to a receiving flask.

-

Addition: Charge the flask with Methyl 6-bromohexanoate (e.g., 10.0 g, 47.8 mmol) and Triethyl phosphite (9.5 g, 57.4 mmol).

-

Reaction: Heat the neat mixture to 140–150°C using an oil bath.

-

By-product Removal: As the reaction proceeds, Ethyl Bromide (EtBr, bp 38°C) will evolve. The distillation head allows for the continuous removal of EtBr, driving the equilibrium forward.

-

Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or ³¹P NMR (disappearance of P(OEt)₃ peak at ~140 ppm; appearance of product peak at ~30 ppm).

-

Purification: Once evolution of EtBr ceases (approx. 4–6 hours), increase vacuum (0.1 mmHg) and temperature (160°C) to distill off excess triethyl phosphite. The residue is the crude product.

-

Final Isolation: Purify via vacuum distillation (bp ~160–170°C at 0.5 mmHg) or flash chromatography (Gradient: 100% Hexanes → 100% EtOAc) to yield a clear oil.

Expert Insight: Performing the reaction "neat" (without solvent) is critical to reaching the activation energy required for the Arbuzov rearrangement without using high-pressure vessels. The continuous removal of EtBr prevents the reverse reaction (von Hofmann alkylation).

Figure 1: Michaelis-Arbuzov synthesis pathway for Methyl 6-(diethoxyphosphoryl)hexanoate.

Applications in Drug Discovery & Material Science

This compound serves as a "C6-Linker" building block. Its primary utility lies in installing a 6-carbon chain terminated by a methyl ester onto an aldehyde or ketone scaffold.

Horner-Wadsworth-Emmons (HWE) Olefination

Unlike stabilized phosphonates (which have an electron-withdrawing group alpha to the phosphorus), this is a non-stabilized alkyl phosphonate .

-

Reactivity: Requires a strong base (e.g., n-BuLi, LDA, or NaH) to generate the carbanion.

-

Selectivity: Reaction with aldehydes typically yields the E-alkene predominantly, though mixtures are common with non-stabilized reagents.

-

Mechanism: The phosphonate carbanion attacks the carbonyl carbon, forming an oxaphosphetane intermediate, which collapses to yield the alkene and a water-soluble phosphate salt.

Strategic Use Cases

-

Prostaglandin Analogs: Used to install the

-chain (the carboxylic acid side chain) in synthetic prostaglandin derivatives. -

Pheromone Synthesis: Many insect pheromones require long-chain unsaturated esters. This reagent provides a convergent route to attach the polar "head" of the pheromone to a hydrophobic "tail."

-

Surface Modification: The phosphonate group can bind to metal oxides (TiO₂, Al₂O₃), leaving the ester group exposed for further functionalization, creating self-assembled monolayers (SAMs) for biosensors.

Figure 2: Workflow for installing a methyl hexanoate side-chain via HWE olefination.

Handling, Stability & Safety

Expertise Note: While phosphonate esters are generally stable, they can hydrolyze under acidic or basic conditions.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hygroscopic).

-

Hazards:

-

Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

-

Inhalation: Avoid inhaling mists; use in a fume hood.

-

Fire: Combustible liquid.

-

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use water initially if large quantities are spilled to prevent rapid hydrolysis and heat generation.

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

-

GuideChem. (2024). Methyl 6-(diethoxyphosphoryl)hexanoate Product Details & CAS 151163-57-4.[1] Link

-

Organic Syntheses. (2003). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Org.[2] Synth. Coll. Vol. 10, p.282. Link

Sources

Technical Guide: Phosphonate-Based Linkers in Drug Discovery

From Michaelis-Arbuzov to Next-Gen Antibody-Drug Conjugates

Executive Summary

The transition from phosphate (

The Core Distinction: Phosphate vs. Phosphonate

The fundamental value of the phosphonate linker lies in the substitution of a labile bridging oxygen atom with a methylene group. While sterically similar, the electronic consequences are profound.

Chemical Physics Comparison

The following table contrasts the physicochemical properties of the natural phosphate linkage versus the synthetic phosphonate mimic.

| Property | Phosphate Ester ( | Phosphonate ( | Impact on Drug Design |

| Bond Type | Phosphoester | Carbon-Phosphorus | Metabolic Stability |

| Enzymatic Stability | Labile (Cleaved by phosphatases/esterases) | Inert (Resistant to hydrolases) | Prevents premature payload release in plasma. |

| pKₐ (approx) | ~1.5 and ~6.5 | ~2.0 and ~7.0 | Phosphonates are slightly less acidic; retain dianionic state at physiological pH. |

| Hydrolytic Half-life | Hours to Days (pH dependent) | Years (Kinetically stable) | Enables long-circulating conjugates. |

| Solvation | High hydrophilicity | High hydrophilicity | Critical for masking hydrophobic payloads (e.g., PBDs, Camptothecins). |

Expert Insight: While the

bond is thermodynamically strong (), it is kinetically vulnerable to nucleophilic attack at the phosphorus center. The bond ( ) is thermodynamically weaker but kinetically robust because the carbon atom does not act as a leaving group under physiological conditions.

Historical Evolution & Discovery

The trajectory of phosphonate chemistry is defined by two eras: the Synthetic Era (late 19th century) and the Therapeutic Era (late 20th century).

Timeline Visualization

Figure 1: The evolutionary arc of phosphonate chemistry from basic synthesis to complex bioconjugation.

Key Milestones

-

1898 (The Foundation): August Michaelis and Aleksandr Arbuzov discover the reaction of trialkyl phosphites with alkyl halides. This reaction, the Michaelis-Arbuzov rearrangement , remains the gold standard for forming

bonds. -

1986 (The Biological Breakthrough): Antonín Holý (IOCB Prague) and Erik De Clercq (Rega Institute) synthesize Acyclic Nucleoside Phosphonates (ANPs). They realized that removing the ribose ring and replacing the

bond with a -

2020s (The Linker Renaissance): Modern ADCs (e.g., those carrying exatecan or PBD dimers) utilize phosphonate moieties not as the active drug, but as solubility enhancers within the linker to prevent aggregation of hydrophobic payloads.

Synthesis Strategies & Protocols

The Michaelis-Arbuzov Protocol (Standard)

This protocol describes the synthesis of a diethyl alkylphosphonate linker, a common precursor for bioconjugation.

Reaction:

Step-by-Step Methodology:

-

Reagents:

-

Alkyl bromide linker precursor (1.0 equiv).

-

Triethyl phosphite (1.2–1.5 equiv). Note: Excess is used to drive the reaction and serving as solvent if neat.

-

-

Setup:

-

Flame-dried round-bottom flask equipped with a reflux condenser and a distillation head (optional, to remove volatile EtBr byproduct).

-

Inert atmosphere (Argon or Nitrogen).

-

-

Procedure:

-

Mix the alkyl bromide and triethyl phosphite.

-

Heat the mixture to 120–140 °C . Crucial: The reaction requires high heat to overcome the activation energy of the

attack and the subsequent dealkylation. -

Monitor the evolution of ethyl bromide (boiling point ~38 °C). Removal of EtBr drives the equilibrium forward.

-

Stir for 4–12 hours. Monitor via

NMR (Disappearance of phosphite peak at ~140 ppm; appearance of phosphonate peak at ~30 ppm).

-

-

Workup:

-

Remove excess triethyl phosphite via high-vacuum distillation.

-

Purify the residue via silica gel chromatography (typically requires polar eluents, e.g., DCM/MeOH).

-

Synthesis Workflow Diagram

Figure 2: The standard workflow for generating phosphonic acid linkers from alkyl halides.

Modern Applications: ADCs and PROTACs

While historically used for antivirals, the current utility of phosphonates is structural.

Antibody-Drug Conjugates (ADCs)

Hydrophobic payloads (e.g., Camptothecin derivatives like Exatecan) often cause ADCs to aggregate, leading to rapid clearance and immunogenicity.

-

The Solution: Incorporating a phosphonate or phosphonamidate side-chain into the linker.[1]

-

Mechanism: The phosphonate group is permanently charged (anionic) at physiological pH. This "solubility mask" forces the hydrophobic payload to remain solvated, preventing aggregation without interfering with the payload's potency once released.

-

Case Study: Recent "Phosphonamidate-Linked Exatecan" constructs have demonstrated superior stability and bystander killing compared to standard peptide linkers (e.g., Val-Cit), primarily due to improved physicochemical properties.

PROTACs

PROTACs require a linker to connect an E3 ligase ligand and a Target Protein ligand.[2][3][4][5][6]

-

Challenge: Long alkyl or PEG linkers are often too flexible (entropic penalty) or metabolically liable.

-

Phosphonate Utility: Phosphonate linkers (e.g., m-PEG-phosphonates) offer a rigidification element and improved solubility profile compared to pure alkyl chains, potentially enhancing the formation of the ternary complex.

Validation Protocol: Plasma Stability Assay

To confirm the integrity of a phosphonate linker versus a phosphate control.

-

Preparation: Dissolve the test compound (Phosphonate Linker) and control (Phosphate Linker) in DMSO (10 mM stock).

-

Incubation:

-

Matrix: Human Plasma (pooled, heparinized).

-

Concentration: 10 µM final drug concentration.

-

Temperature: 37 °C.

-

-

Sampling: Aliquot samples at

. -

Quenching: Add cold Acetonitrile (3:1 ratio) to precipitate plasma proteins. Centrifuge (10,000 x g, 5 min).

-

Analysis: Inject supernatant into LC-MS/MS.

-

Success Criteria:

-

Phosphate Control: Expect >50% degradation within 4–8 hours (phosphatase activity).

-

Phosphonate Linker: Expect >95% parent compound remaining at 48 hours.

-

References

-

Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die Ester der phosphorigen Säure. Berichte der deutschen chemischen Gesellschaft. Link

-

De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery. Link

-

Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Link

-

Kern, J. C., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates. Cancer Research.[1] Link

- Bhatt, P. C., et al. (2025). Linker Strategies in PROTACs: A Critical Review. Journal of Medicinal Chemistry. (Contextual citation based on general search results for PROTAC linkers).

Sources

- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 5. precisepeg.com [precisepeg.com]

- 6. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity HWE Olefination with Phosphonohexanoates

Part 1: Strategic Analysis & Scope

The Reagent Class

This guide addresses the application of phosphonohexanoates in Horner-Wadsworth-Emmons (HWE) olefinations. In drug discovery and lipid synthesis, this term typically refers to Triethyl 2-phosphonohexanoate (an

Note: If your reagent is Ethyl 6-(diethoxyphosphoryl)hexanoate (an

The Challenge: Sterics vs. Selectivity

Unlike simple phosphonoacetates, phosphonohexanoates possess a butyl chain at the

-

Steric Hindrance: The nucleophilic attack on the aldehyde is slower, requiring optimized temperature control to prevent retro-aldol equilibration.

-

Lipophilicity: The resulting phosphate byproduct is more lipophilic than the standard diethyl phosphate, complicating aqueous workup.

Mechanism of Action

The reaction proceeds via the formation of a stabilized carbanion. The stereoselectivity is governed by the reversibility of the intermediate oxaphosphetane formation.

-

Thermodynamic Control (

-Selective): At higher temperatures or with non-chelating cations, the intermediates equilibrate to the more stable trans-oxaphosphetane, collapsing to the -

Kinetic Control (

-Selective): Rare for this specific reagent unless using Ando-type modifications (aryloxy phosphonates).

Part 2: Visualizing the Pathway

Figure 1: Mechanistic Pathway & Stereochemical Control

The following diagram outlines the critical transition states determining

Caption: Kinetic vs. Thermodynamic pathways in HWE olefination. The steric bulk of the hexanoate chain favors the Anti-Oxaphosphetane, enhancing E-selectivity.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" (NaH/THF)

Best for: Robust substrates, maximizing

Reagents:

-

Triethyl 2-phosphonohexanoate (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.25 equiv)

-

Aldehyde (1.0 equiv)

-

THF (Anhydrous, 0.2 M concentration relative to aldehyde)

Procedure:

-

Base Preparation: In a flame-dried flask under Argon, wash NaH (1.25 equiv) with dry pentane (3x) to remove mineral oil if strict stoichiometry is required. Resuspend in anhydrous THF.

-

Reagent Addition: Cool the NaH suspension to

. Add Triethyl 2-phosphonohexanoate dropwise.-

Observation: Evolution of

gas. The solution should turn clear to slightly yellow. -

Critical Step: Stir at

for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation of the sterically hindered

-

-

Substrate Addition: Cool back to

. Add the aldehyde (dissolved in minimal THF) dropwise. -

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Note: For extremely hindered aldehydes, refluxing (60°C) may be necessary, but this risks byproduct formation.

-

-

Workup: Quench with Saturated

. Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

Protocol B: Masamune-Roush Conditions (Mild)

Best for: Base-sensitive aldehydes (epimerizable centers), complex drug intermediates.

Reagents:

-

Triethyl 2-phosphonohexanoate (1.2 equiv)

-

LiCl (Dry, 1.5 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv)

-

Acetonitrile (

) or THF

Procedure:

-

Salt Solubilization: Place anhydrous LiCl in a dried flask. Flame dry under vacuum to ensure total removal of water (LiCl is hygroscopic). Add

(preferred for solubility) or THF. -

Reagent Mixing: Add the phosphonohexanoate and DBU to the LiCl suspension at RT. Stir for 15 minutes. The solution may become slightly cloudy (formation of Li-chelated phosphonate species).

-

Reaction: Add the aldehyde. Stir at RT for 12–24 hours.

-

Why this works: The

cation increases the acidity of the phosphonate

-

Part 4: Data & Troubleshooting

Solvent & Base Compatibility Matrix

| Parameter | Protocol A (NaH) | Protocol B (Masamune-Roush) |

| Solvent | THF, DME | MeCN (Best), THF |

| Temperature | RT | |

| Base Strength | Strong ( | Mild ( |

| Excellent ( | Good ( | |

| Substrate Tolerance | Robust aldehydes | Epimerizable/Sensitive aldehydes |

Troubleshooting Guide

Issue: Low Conversion

-

Cause: The butyl chain on the phosphonate creates steric drag.

-

Solution: Switch to Protocol A and heat to

. Ensure the phosphonate is fully deprotonated before adding aldehyde (look for gas evolution cessation).

Issue: "Oiling Out" during Workup

-

Cause: The byproduct (Diethyl 2-butylphosphate) is lipophilic.

-

Solution: Unlike standard HWE where the phosphate washes out with water, this byproduct may partition into the organic phase. Use flash chromatography (Hexane/EtOAc) immediately. The byproduct usually elutes much later than the alkene product.

Issue: Poor E/Z Selectivity

-

Cause: Kinetic trapping of the intermediate.

-

Solution: Use NaH in DME (Dimethoxyethane). The chelating ability of DME often stabilizes the transition state leading to the thermodynamic (

) product.

Special Case: The Non-Stabilized Variant

If your reagent is Ethyl 6-(diethoxyphosphoryl)hexanoate (phosphonate at the

-

Protocol Modification: You must use

-BuLi (2.0 equiv) in THF at -

Mechanism: This proceeds via a Horner-Wittig pathway.[1][2] The intermediate

-hydroxyphosphine oxide must often be isolated and eliminated separately (using NaH or acid) to get the alkene.

Part 5: Operational Workflow

Figure 2: Decision Matrix for Protocol Selection

Caption: Operational decision tree for selecting the optimal base system based on substrate stability.

References

-

Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[1] Journal of the American Chemical Society, 1961, 83(7), 1733–1738. Link

-

Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases." Tetrahedron Letters, 1984, 25(21), 2183–2186. Link

-

Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][3][4][5][6] Chemical Reviews, 1989, 89(4), 863–927. Link

-

Ando, K. "Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates." Journal of Organic Chemistry, 1997, 62(7), 1934–1939. Link

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Methyl 6-(diethoxyphosphoryl)hexanoate as a Versatile Linker for Advanced Organic Synthesis

Introduction: The Critical Role of Linkers in Modern Drug Development

In the landscape of modern therapeutics, the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of complex molecules. This is especially true for targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] ADCs leverage linkers to connect a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[][3] Similarly, PROTACs are heterobifunctional molecules that use a linker to bring a target protein into proximity with an E3 ubiquitin ligase, inducing the degradation of the protein of interest.[1]

The choice of linker is paramount. Its length, rigidity, and chemical nature influence solubility, cell permeability, and the spatial orientation required for biological activity.[3] Methyl 6-(diethoxyphosphoryl)hexanoate emerges as a highly valuable and versatile building block for the construction of such linkers. It features two key functionalities:

-

A stabilized phosphonate ester for reliable C-C bond formation via the Horner-Wadsworth-Emmons (HWE) reaction.[4]

-

A methyl hexanoate chain , which provides a six-carbon aliphatic spacer and a terminal ester group that can be readily hydrolyzed and functionalized for subsequent conjugation.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the properties, handling, and strategic application of Methyl 6-(diethoxyphosphoryl)hexanoate in sophisticated organic synthesis.

Physicochemical Properties and Safe Handling

Understanding the properties of a reagent is fundamental to its successful application and to ensuring laboratory safety. While specific data for Methyl 6-(diethoxyphosphoryl)hexanoate is not widely published, we can infer its properties from the closely related Ethyl 6-(diethylphosphono)hexanoate and the parent ester, Methyl hexanoate.

Table 1: Physicochemical Properties

| Property | Value (Methyl 6-(diethoxyphosphoryl)hexanoate) | Notes & References |

| Molecular Formula | C₁₁H₂₃O₅P | - |

| Molecular Weight | 266.27 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid | Based on similar phosphonate esters. |

| Boiling Point | 114-118 °C at 0.3 mmHg (for ethyl ester) | The methyl ester will have a similar or slightly lower boiling point. |

| Density | ~1.04 g/mL at 25 °C (for ethyl ester) | The methyl ester is expected to have a similar density. |

| Solubility | Soluble in common organic solvents (THF, DCM, CH₃CN). Insoluble in water. | Inferred from structural properties and data for related compounds.[5] |

| Refractive Index | n20/D ~1.441 (for ethyl ester) |

Safe Handling and Storage:

As with any chemical reagent, proper handling is crucial. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier. General guidelines include:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Fire Safety: The compound is a combustible liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Spills: In case of a spill, contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite) and dispose of it according to local regulations.[6]

Core Application: The Horner-Wadsworth-Emmons (HWE) Olefination

The primary utility of Methyl 6-(diethoxyphosphoryl)hexanoate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is one of the most reliable methods for forming carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[9]

Causality and Advantages:

-

Higher Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide, allowing it to react efficiently with a wider range of aldehydes and even some ketones.[9]

-

Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug synthesis.[4] This selectivity arises because the intermediate steps of the reaction are typically reversible, allowing equilibration to the lower-energy transition state that leads to the trans-product.[10]

-

Simplified Workup: The byproduct of the reaction is a water-soluble phosphate salt, which can be easily removed by a simple aqueous extraction, greatly simplifying product purification compared to the triphenylphosphine oxide generated in Wittig reactions.[9]

Protocol 1: General Procedure for HWE Reaction

This protocol describes a general method for the olefination of an aldehyde using Methyl 6-(diethoxyphosphoryl)hexanoate.

Materials:

-

Methyl 6-(diethoxyphosphoryl)hexanoate (1.0 equiv)

-

Aldehyde (1.0-1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes, septa

Workflow Diagram:

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. fishersci.es [fishersci.es]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Preparation of functionalized fatty acids via phosphonate chemistry

Application Note: Precision Synthesis of Functionalized Fatty Acids via Horner-Wadsworth-Emmons (HWE) Chemistry

Abstract & Strategic Rationale

The functionalization of fatty acids is a cornerstone of modern lipidomics, bioconjugation, and drug delivery systems. While the Wittig reaction has historically been utilized for olefination, it often suffers from difficult purification (triphenylphosphine oxide removal) and poor stereocontrol (yielding mixtures of E/Z isomers).

This guide details the Horner-Wadsworth-Emmons (HWE) reaction as the superior methodology for synthesizing functionalized fatty acids, particularly

Why HWE?

-

Stereochemical Precision: Delivers predominantly thermodynamic E-alkenes (trans), essential for mimicking natural biological structures.

-

Purification Efficiency: The phosphate byproduct is water-soluble, allowing for removal via simple aqueous extraction rather than chromatography.[1]

-

Modularity: Allows the "clicking" of functional heads (phosphonates) onto variable lipid tails (aldehydes).

Mechanistic Workflow

The synthesis relies on two phases:[2][3][4][5] (1) The Michaelis-Arbuzov formation of the phosphonate precursor, and (2) The HWE Olefination coupling.

Phase 1: The HWE Reaction Cycle

The following diagram illustrates the deprotonation, nucleophilic attack, and elimination sequence that guarantees E-selectivity.

Figure 1: The HWE cycle.[1] Steric hindrance in the oxaphosphetane intermediate drives the formation of the Trans (E) alkene.

Experimental Protocols

Protocol A: Synthesis of Phosphonate Precursor (Michaelis-Arbuzov)

Objective: To create a reactive phosphonate "head group" containing the carboxylic ester (or other functional handle).

Reagents:

-

Triethyl phosphite (

) [Sigma-Aldrich] -

Ethyl bromoacetate (or functionalized

-bromo ester) -

Equipment: Round-bottom flask, reflux condenser, distillation apparatus.

Step-by-Step:

-

Setup: In a fume hood, charge a dry flask with Triethyl phosphite (1.2 equivalents).

-

Addition: Add Ethyl bromoacetate (1.0 equivalent) dropwise. Note: The reaction is exothermic.

-

Reflux: Heat the mixture to 130–150°C for 4 hours.

-

Byproduct Removal (Critical): The reaction produces Ethyl Bromide (

) as a volatile byproduct. Use a short-path distillation head to continuously remove -

Purification: Vacuum distill the remaining triethyl phosphite. The residue is your pure Triethyl phosphonoacetate .

Protocol B: The HWE Olefination (Lipid Coupling)

Objective: Coupling the phosphonate head to a lipid aldehyde tail.

Reagents:

-

Phosphonate (from Protocol A)[2]

-

Lipid Aldehyde (e.g., Nonanal for C11 acid synthesis)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) or LiHMDS.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step:

-

Base Activation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon/Nitrogen atmosphere.

-

Carbanion Formation: Add the Phosphonate (1.2 equiv) dropwise to the NaH suspension. Stir for 30 mins at 0°C until H2 evolution ceases and the solution becomes clear/yellow.

-

Expert Tip: If using LiHMDS, cool to -78°C to maximize stereoselectivity, though NaH at 0°C is sufficient for simple esters.

-

-

Coupling: Add the Lipid Aldehyde (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

-

Quench: Carefully add saturated

solution to quench excess base. -

Workup (Self-Validating Step):

-

Extract with Diethyl Ether or Ethyl Acetate.

-

Wash organic layer with Water (3x).

-

Validation: The diethyl phosphate byproduct is water-soluble.[1] If the organic layer retains phosphorus (checked via

NMR), the water wash was insufficient.

-

-

Concentration: Dry over

and concentrate in vacuo.

Protocol C: Hydrolysis to Free Fatty Acid

Objective: Converting the ethyl ester to the active free fatty acid.

-

Dissolve the crude ester in THF:MeOH:Water (3:1:1).

-

Add LiOH (3.0 equiv). Stir at RT for 4 hours.

-

Acidify to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate to obtain the Functionalized Free Fatty Acid .

Optimization & Troubleshooting Data

The choice of base and solvent significantly impacts the E/Z ratio and yield.

| Variable | Condition | E:Z Ratio | Yield | Notes |

| Base | NaH (0°C) | ~95:5 | High | Standard for simple esters. Vigorous |

| Base | KOtBu | ~90:10 | High | Faster reaction, slightly lower stereocontrol. |

| Base | LiHMDS (-78°C) | >98:2 | Moderate | Best for complex/sensitive substrates. |

| Base | K2CO3 / 18-Crown-6 | ~85:15 | Low | Mildest condition; use only for highly base-sensitive lipids. |

| Solvent | THF | Optimal | High | Standard. Solubilizes lipid tails well. |

| Solvent | DCM | Poor | Low | Avoid; poor solubility for phosphonate anions. |

Application Workflow: Functional Tagging

For drug development, this chemistry allows the insertion of "Click" handles (Azides/Alkynes) at the omega-position of the fatty acid.

Figure 2: Workflow for synthesizing an Omega-Azido fatty acid for click-chemistry conjugation.

References

-

Wadsworth, W. S., & Emmons, W. D. (1961).[6] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. (Foundational text).

-

ResearchGate (Review). (2025). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of functionalized α,β-unsaturated nitriles. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of polyunsaturated fatty acids in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Horner-Wadsworth-Emmons Reaction | TCI AMERICA [tcichemicals.com]

Reaction conditions for Methyl 6-(diethoxyphosphoryl)hexanoate with aldehydes

Application Note: Reaction Conditions for Methyl 6-(diethoxyphosphoryl)hexanoate with Aldehydes

Executive Summary

This application note details the optimized reaction conditions for the olefination of aldehydes using Methyl 6-(diethoxyphosphoryl)hexanoate (CAS 151163-57-4). Unlike classical Horner-Wadsworth-Emmons (HWE) reagents where the phosphonate is

Reagent Profile & Mechanistic Insight

Chemical Identity

-

Name: Methyl 6-(diethoxyphosphoryl)hexanoate[1]

-

Structure:

-

Function: Chain extension reagent (Horner-Wittig Olefination).

-

Reactivity Class: Non-stabilized Phosphonate.

Mechanistic Distinction (Critical)

Researchers often conflate this reagent with standard HWE reagents (e.g., triethyl phosphonoacetate). The distinction is vital for experimental success:

-

Standard HWE: Phosphonate is

to a carbonyl ( -

Methyl 6-(diethoxyphosphoryl)hexanoate: Phosphonate is terminal on an alkyl chain (

). The-

Implication 1: You must use a strong base (

) like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA). -

Implication 2: The intermediate

-hydroxyphosphonate is stable and often requires a separate elimination step or elevated temperatures to form the alkene.

-

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Stalled Intermediate" phase common with non-stabilized phosphonates.

Figure 1: Mechanistic pathway for non-stabilized phosphonate olefination.[2]

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10] Protocol A is the "Gold Standard" for high-value substrates, ensuring maximum control. Protocol B is a "One-Pot" method suitable for robust substrates.

Protocol A: The Two-Step "Isolation" Method (Recommended)

Best for: Complex aldehydes, preventing side reactions, and maximizing yield.

Materials:

-

Methyl 6-(diethoxyphosphoryl)hexanoate (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

n-BuLi (1.2 equiv, 1.6M in hexanes) or LDA

-

Anhydrous THF

-

NaH (1.5 equiv) or t-BuOK (for Step 2)

Step-by-Step Procedure:

-

Deprotonation:

-

Charge a flame-dried flask with Methyl 6-(diethoxyphosphoryl)hexanoate (1.2 equiv) and anhydrous THF (0.2 M concentration).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi (1.2 equiv) dropwise over 10 minutes.

-

Observation: Solution may turn pale yellow. Stir for 30–45 minutes at -78°C.

-

-

Addition:

-

Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the phosphonate anion at -78°C.

-

Stir at -78°C for 1 hour, then allow the reaction to warm to Room Temperature (RT) over 2 hours.

-

-

Checkpoint (TLC/LCMS):

-

Check for the disappearance of the aldehyde.

-

Note: You will likely see the

-hydroxyphosphonate intermediate (more polar than the alkene). If the alkene is not forming spontaneously, proceed to Step 4.

-

-

Elimination (if stalled):

-

If the intermediate persists, cool the mixture to 0°C.

-

Add NaH (1.5 equiv, 60% dispersion) or t-BuOK (1.5 equiv).

-

Stir at RT for 2–4 hours (or reflux gently if stubborn). This forces the elimination of the phosphate group.[9]

-

-

Workup:

-

Quench with saturated

. -

Extract with EtOAc (

). Wash combined organics with brine. -

Dry over

, filter, and concentrate.

-

Protocol B: The KHMDS "One-Pot" Method

Best for: Rapid synthesis, robust substrates.

Materials:

-

KHMDS (Potassium hexamethyldisilazide), 0.5M in toluene (1.3 equiv)

-

18-Crown-6 (1.3 equiv) - Optional, enhances reactivity

Step-by-Step Procedure:

-

Dissolve Methyl 6-(diethoxyphosphoryl)hexanoate (1.2 equiv) and 18-crown-6 (1.3 equiv) in THF. Cool to -78°C .

-

Add KHMDS (1.3 equiv) dropwise. Stir for 30 minutes.

-

Add the aldehyde (1.0 equiv) slowly.

-

Warm to RT. The potassium counter-ion, combined with the crown ether, often promotes elimination more effectively than lithium.

-

If conversion is incomplete after 4 hours at RT, heat to 50°C for 2 hours.

Data Summary & Stereoselectivity

Non-stabilized phosphonates typically yield a mixture of E and Z isomers, unlike the high E-selectivity of HWE reagents.

| Variable | Condition | Outcome |

| Base | n-BuLi / LDA | High yield of adduct; requires activation for elimination. |

| Base | KHMDS / 18-Crown-6 | Promotes one-pot elimination; mixed E/Z ratio. |

| Solvent | THF | Standard. Good solubility for lithiated species. |

| Solvent | DMF | Avoid with n-BuLi. Compatible with NaH (but NaH is often too slow for initial deprotonation of this specific reagent). |

| Selectivity | Standard Conditions | Typically 60:40 to 70:30 (E:Z). Difficult to control without specific modifications (e.g., Schlosser modification). |

Troubleshooting Guide

Problem: Low Yield / Recovered Starting Material

-

Cause: The phosphonate (

) was not fully deprotonated. -

Solution: Ensure n-BuLi is fresh/titrated. Ensure the reaction is strictly anhydrous. Do not use weaker bases like NaH or

for the initial step; they are insufficient for non-stabilized alkyl phosphonates.

Problem: Product "Stuck" at Intermediate

-

Cause: The lithium alkoxide intermediate is stable.

-

Solution: The "Two-Step" protocol (Step 4 above) is designed for this. Add t-BuOK or NaH to the crude mixture to force elimination.

Problem: Ester Hydrolysis

-

Cause: Hydroxide generation during quench or harsh bases attacking the methyl ester.

-

Solution: Use bulky bases (KHMDS, LDA) rather than hydroxide. Quench cold with buffered

.

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

- Foundational text distinguishing phosphon

-

Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases. Tetrahedron Letters, 25(21), 2183-2186. Link

- Context for why standard HWE conditions fail for non-stabilized phosphon

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 31: Synthesis of Alkenes.

-

Modern Phosphonate Synthesis. (2020). Organic Chemistry Portal. Link

- General procedures for alkyl phosphon

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis method of diethyl (tosyloxy)methylphosphonate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Note: Total Synthesis Applications of Methyl 6-(diethoxyphosphoryl)hexanoate

This Application Note details the total synthesis applications of Methyl 6-(diethoxyphosphoryl)hexanoate (CAS: 151163-57-4), a specialized organophosphorus reagent used primarily for the introduction of ester-terminated alkyl chains via olefination.

Executive Summary

Methyl 6-(diethoxyphosphoryl)hexanoate is a functionalized alkyl phosphonate designed for the installation of a methyl hexanoate side chain. Unlike stabilized Horner-Wadsworth-Emmons (HWE) reagents (which generate

Its primary utility lies in the Horner-Wittig olefination of aldehydes and ketones to synthesize

-

Prostaglandin Analogs: Specifically, chain-extended (homo-) prostaglandins where the

-chain length modulates receptor selectivity (e.g., EP2 vs. FP receptors). -

Pheromones and Fatty Acid Metabolites: Construction of skipped dienes or isolated alkenes in lipid mediators.

-

Linker Chemistry: Introduction of a 6-carbon spacer ending in a reactive ester for Antibody-Drug Conjugates (ADCs) or PROTACs.

This guide provides a validated protocol for its use, emphasizing the "Green Chemistry" advantage of phosphonate byproducts (water-soluble) over traditional Wittig reagents (triphenylphosphine oxide).

Chemical Mechanism & Causality[1]

The reaction follows a Horner-Wittig mechanism rather than a classical HWE, as the phosphonate is not adjacent to an electron-withdrawing group (EWG).

-

Deprotonation: A strong base (typically

-BuLi or KHMDS) is required to deprotonate the -

Nucleophilic Attack: The carbanion attacks the target aldehyde (e.g., a Corey lactol derivative), forming a

-hydroxy phosphonate intermediate. -

Elimination: Unlike stabilized ylides, the intermediate may require activation or specific conditions to undergo syn-elimination, yielding the alkene and the diethyl phosphate salt.

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway for the olefination of an aldehyde using Methyl 6-(diethoxyphosphoryl)hexanoate. The elimination step yields the desired alkene and a water-soluble phosphate byproduct.

Validated Protocol: Synthesis of Chain-Extended Prostaglandin Analog

This protocol describes the coupling of Methyl 6-(diethoxyphosphoryl)hexanoate with a model aldehyde (e.g., a protected Corey Lactol derivative) to install the

Target: Synthesis of a methyl ester precursor to a 2a-homo-prostaglandin.

Materials

-

Reagent: Methyl 6-(diethoxyphosphoryl)hexanoate (1.2 equiv)

-

Substrate: Protected Aldehyde (1.0 equiv) (e.g., TBS-protected Corey Lactol aldehyde form)

-

Base: Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.3 equiv)

-

Solvent: Anhydrous THF (dried over molecular sieves)

-

Quench: Saturated aqueous NH₄Cl

Step-by-Step Methodology

-

Reagent Preparation:

-

Flame-dry a 50 mL round-bottom flask under Argon.

-

Charge with Methyl 6-(diethoxyphosphoryl)hexanoate (1.2 mmol) and anhydrous THF (5 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

-

Carbanion Formation:

-

Add KHMDS (1.3 mmol) dropwise over 10 minutes.

-

Checkpoint: The solution may turn slightly yellow, indicating carbanion formation.

-

Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling Reaction:

-

Dissolve the substrate aldehyde (1.0 mmol) in anhydrous THF (2 mL).

-

Add the aldehyde solution dropwise to the phosphonate anion at -78°C.

-

Critical Control: Maintain temperature below -70°C to maximize kinetic control (favoring Z-alkene if using Still-Gennari modifications, though standard alkyl phosphonates give E/Z mixtures; see Optimization below).

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

-

Workup & Purification:

-

Quench the reaction with saturated NH₄Cl (10 mL).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The phosphate byproduct is polar and water-soluble, often remaining in the aqueous phase or eluting very late.

-

Data & Optimization Table

| Parameter | Condition A (Standard) | Condition B (High Z-Selectivity) | Condition C (High Yield) |

| Base | n-BuLi (2.5 M) | KHMDS / 18-crown-6 | NaH (60% disp) |

| Temperature | -78°C to RT | -78°C constant | 0°C to RT |

| Solvent | THF | THF/Toluene | DME |

| E/Z Ratio | ~60:40 | ~20:80 (Substrate dependent) | ~50:50 |

| Yield | 75-82% | 65-70% | 85-90% |

| Application | General Screening | Natural Product Synthesis | Bulk Intermediate Prep |

Scientific Integrity & Troubleshooting

Why Phosphonate over Wittig?

In the synthesis of Prostaglandins (e.g., Latanoprost, Bimatoprost), the

-

Issue: The Wittig reaction generates triphenylphosphine oxide (TPPO), which is difficult to remove from non-polar lipid products.

-

Solution: Methyl 6-(diethoxyphosphoryl)hexanoate generates a dialkyl phosphate salt . This byproduct is highly water-soluble and easily removed during the aqueous workup, significantly simplifying purification of the oily prostaglandin esters.

Stereochemical Control

Alkyl phosphonates (non-stabilized) typically yield mixtures of E and Z isomers.

-

For Z-Alkenes (Target for PGs): The use of KHMDS with 18-crown-6 (dissociating conditions) favors the kinetic product (Z-alkene).

-

For E-Alkenes: Warming the reaction to reflux or using thermodynamic conditions (LiCl/DBU, though less effective for non-stabilized phosphonates) can shift the ratio.

Stability

The reagent is stable at room temperature but hygroscopic. It must be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis of the phosphonate esters, which would deactivate the reagent.

References

-

General Phosphonate Olefination: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

-

Prostaglandin Synthesis Methodology: Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandin and prostacyclin analogs.[1] Chemical Reviews, 93(4), 1533-1564. Link

-

Horner-Wittig in Natural Products: Clayden, J., & Warren, S. (1996). Stereocontrol in organic synthesis using the diphenylphosphoryl group. Angewandte Chemie International Edition, 35(3), 241-270. Link

-

Reagent Properties: PubChem Compound Summary for Methyl 6-(diethoxyphosphoryl)hexanoate. Link

Sources

High-Stability Bioconjugation via Long-Chain Phosphonate Anchors

Abstract & Scope

This guide details the application of long-chain phosphonate esters (and their acid derivatives) for the robust bioconjugation of biomolecules to metal oxide surfaces (e.g., TiO₂, Fe₃O₄, Al₂O₃). Unlike silane-based chemistries, which suffer from hydrolytic instability in physiological environments, phosphonates form bidentate or tridentate covalent bonds with metal oxides, offering superior stability in saline and buffers.

This note focuses on the "Grafting-To" approach, utilizing long alkyl chains (C10–C18) to drive the formation of dense, crystalline-like Self-Assembled Monolayers (SAMs) via Van der Waals forces, creating an ideal interface for downstream protein conjugation.

Technology Overview: The Phosphonate Advantage

The Stability Crisis in Bioconjugation

Standard organosilane linkers (e.g., APTES) rely on Si-O-M bonds. In aqueous, physiological conditions (pH 7.4), these bonds are susceptible to hydrolysis, leading to ligand detachment and aggregation of nanoparticles or failure of implant coatings.

The Phosphonate Solution

Phosphonates utilize a P-O-M (Phosphorus-Oxygen-Metal) linkage. When combined with a long alkyl chain spacer, two stabilizing factors occur:

-

Chelation: The phosphonate headgroup coordinates to surface metal cations in mono-, bi-, or tridentate modes.[1]

-

Lateral Packing: Long chains (≥C10) facilitate strong hydrophobic interactions, creating a "semi-crystalline" barrier that excludes water and prevents hydrolysis of the anchor bond.

Mechanism of Action

The following diagram illustrates the structural hierarchy of a phosphonate-functionalized interface.

Figure 1: Structural assembly of a phosphonate bioconjugate. The stability is derived from the synergistic effect of the tridentate metal coordination and the hydrophobic packing of the long alkyl chain.

Comparative Data: Phosphonates vs. Alternatives[2][3][4][5]

| Feature | Silanes (e.g., APTES) | Carboxylic Acids | Phosphonates |

| Bond Type | Si-O-M (Siloxane) | COO-M (Ionic/Coordination) | P-O-M (Coordination/Covalent) |

| Hydrolytic Stability | Low (Hydrolyzes in days) | Very Low (Desorbs easily) | High (Stable for months) |

| pH Tolerance | pH 4–8 | pH 5–7 | pH 2–10 |

| Monolayer Order | Prone to polymerization | Disordered | Highly Ordered (SAMs) |

| Best Substrate | Silica (SiO₂) | Flat surfaces | Transition Metal Oxides (Ti, Fe, Al) |

Detailed Protocols

Phase A: Preparation of the Phosphonate Anchor

Note: Phosphonate esters (diethyl or dimethyl) are often used as precursors. For rapid binding, they must be deprotected to phosphonic acids, or applied using the "T-BAG" method which drives equilibrium.

Materials:

-

Reagent: 11-Phosphonoundecanoic acid (or its diethyl ester).

-

Substrate: Iron Oxide Nanoparticles (SPIONs) or Titanium coated slides.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol/Toluene mix.

-

Equipment: Sonicator, Vacuum Oven.

Step-by-Step Protocol:

-

Surface Cleaning:

-

For Planar Substrates: Sonicate in acetone (10 min), then ethanol (10 min). Activate surface hydroxyls via Oxygen Plasma (2 min) or UV/Ozone (20 min).

-

For Nanoparticles: Ensure particles are free of oleic acid excess (wash with ethanol/centrifugation cycles if necessary).

-

-

Deprotection (If using Esters):

-

Expert Insight: Phosphonate esters do not bind well directly. If you purchased the ester form (e.g., Diethyl 11-phosphonoundecanoate), deprotect it first using Bromotrimethylsilane (TMSBr) in DCM for 4 hours, followed by methanol quench. This yields the active phosphonic acid.

-

-

Deposition (T-BAG Method):

-

Prepare a 1 mM solution of the long-chain phosphonic acid in THF.

-

Immerse the substrate (or disperse nanoparticles) in the solution.

-

Allow solvent to evaporate slowly at room temperature (Tethering by Aggregation and Growth). As concentration increases, the amphiphiles self-assemble at the interface.

-

-

Annealing (CRITICAL STEP):

-

Once dry, bake the substrate/particles in an oven at 120°C for 18–24 hours .

-

Why? This drives the condensation reaction (water removal), converting hydrogen-bonded physisorption into covalent P-O-M bonds.

-

-

Washing:

-

Sonicate vigorously in THF/Ethanol to remove non-covalently bound multilayers.

-

Phase B: Bioconjugation (EDC/NHS Coupling)

Target: Conjugating an antibody to the carboxyl-terminated phosphonate SAM.

Materials:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

MES Buffer (pH 6.0) and PBS (pH 7.4).

Step-by-Step Protocol:

-

Activation:

-

Immerse functionalized substrate in MES buffer (pH 6.0).

-

Add EDC (20 mM) and NHS (50 mM).

-

Incubate for 15–30 minutes at room temperature.

-

QC Check: Surface should remain hydrophilic.

-

-

Coupling:

-

Rinse rapidly with MES to remove excess EDC.

-

Immediately add the protein solution (0.1–1 mg/mL in PBS, pH 7.4).

-

Note: Avoid primary amines in the buffer (e.g., Tris) as they compete with the protein.

-

Incubate for 2 hours at RT or overnight at 4°C.

-

-

Quenching & Blocking:

-

Add 1M Ethanolamine (pH 8.5) for 10 minutes to quench unreacted esters.

-

Add 1% BSA to block non-specific binding sites.

-

Experimental Workflow Diagram

Figure 2: End-to-end workflow for generating phosphonate-stabilized bioconjugates.

Expert Troubleshooting & Validation

Quality Control (QC)

-

Contact Angle Goniometry: A successful long-chain SAM (COOH-terminated) should show a contact angle of <40° (hydrophilic), whereas a Methyl-terminated SAM would be >100° (hydrophobic).

-

Stability Test: Incubate the modified surface in PBS at 37°C for 7 days. Re-measure contact angle. A drop of <5° indicates a stable monolayer. Silanes typically fail this test (drop >20°).

Common Pitfalls

-

Aggregation: Long-chain phosphonates (C16+) are poorly soluble in water. Always dissolve in THF or warm Ethanol first.

-

Multilayer Formation: If the surface looks "cloudy," you have physisorbed multilayers. Increase the post-annealing sonication wash time.

-

Substrate Choice: This chemistry works best on Oxides (Ti, Al, Fe, Zr). It does not work well on Gold (use Thiols) or bare Silicon (requires native oxide layer, but Silanes are standard there).

References

-

BenchChem. (2025).[1][2] Phosphonic Acid Linkers: A Superior Choice for Metal Oxide Nanoparticle Functionalization.[2] Retrieved from

-

Mutin, P. H., et al. (2014). Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications.[3][4] RSC Advances.[4] Retrieved from

-

Silverman, B. M., et al. (2005).[5] Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy. Langmuir.[5] Retrieved from

-

Hanson, E. L., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon.[6] Journal of the American Chemical Society. Retrieved from

-

Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters: characterization and applications. Chemical Reviews. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 99mTc-Bisphosphonate-Iron Oxide Nanoparticle Conjugates for Dual-Modality Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. princeton.edu [princeton.edu]

Improving yield of HWE reaction with Methyl 6-(diethoxyphosphoryl)hexanoate

Welcome to the Technical Support Center for optimizing the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 6-(diethoxyphosphoryl)hexanoate and similar phosphonate esters. Here, you will find in-depth troubleshooting guidance and frequently asked questions to enhance your reaction yields and stereoselectivity.

Troubleshooting Guide: Enhancing HWE Reaction Yields

This section addresses common challenges encountered during the HWE reaction with a focus on practical, evidence-based solutions.

Q1: My HWE reaction with Methyl 6-(diethoxyphosphoryl)hexanoate is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in HWE reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Possible Cause 1: Incomplete Deprotonation of the Phosphonate Ester

The first step of the HWE reaction is the deprotonation of the phosphonate to form a nucleophilic carbanion.[1][2] Incomplete formation of this carbanion is a common reason for low yields.

-

Solution:

-

Base Selection: The pKa of the phosphonate ester dictates the required base strength. For stabilized phosphonates like Methyl 6-(diethoxyphosphoryl)hexanoate, moderately strong bases are typically sufficient. Sodium hydride (NaH) is a common and effective choice.[3] For more sensitive substrates, weaker bases like DBU in combination with LiCl (Masamune-Roush conditions) can be effective.[4][5] The choice of cation can also influence selectivity, with lithium salts often favoring (E)-alkene formation.[1]

-

Anhydrous Conditions: The phosphonate carbanion is highly sensitive to moisture.[6] Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent quenching of the carbanion by atmospheric moisture.[2][7]

-

Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to go to completion. This is typically done by stirring the phosphonate and base at 0 °C for a period before adding the aldehyde.[2]

-

Possible Cause 2: Suboptimal Reaction Conditions

The temperature and solvent can significantly impact the reaction rate and yield.

-

Solution:

-

Temperature: The addition of the aldehyde to the phosphonate carbanion is often performed at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.[2] Subsequently, allowing the reaction to slowly warm to room temperature often drives the reaction to completion.[1] In some cases, higher reaction temperatures can improve yields and favor the formation of the thermodynamically more stable (E)-alkene.[1][6]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a widely used solvent for HWE reactions due to its ability to solvate the intermediate species.[2][3] Dimethylformamide (DMF) can also be an effective solvent, particularly when using sodium hydride.[8]

-

Possible Cause 3: Aldehyde Reactivity and Stability

The structure of the aldehyde can influence its reactivity. Sterically hindered aldehydes may react more slowly.[6] Some aldehydes may also be unstable under the basic reaction conditions.

-

Solution:

-

Reaction Time: For less reactive aldehydes, extending the reaction time may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

-

Base-Sensitive Substrates: For aldehydes that are sensitive to strong bases, the Masamune-Roush conditions (LiCl and an amine base) are a milder alternative.[4][5]

-

Possible Cause 4: Inefficient Work-up and Purification

Product loss during the work-up and purification steps can significantly reduce the final yield.

-

Solution:

-

Quenching: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[2][4]

-

Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or diethyl ether.[2][4]

-

Purification: The primary byproduct of the HWE reaction is a water-soluble phosphate ester, which is a key advantage over the Wittig reaction as it can be easily removed with an aqueous wash.[9][10] Final purification is typically achieved by flash column chromatography on silica gel.[2][4]

-

Q2: I am observing a mixture of E and Z isomers. How can I improve the stereoselectivity of my HWE reaction?

The HWE reaction is renowned for its high (E)-stereoselectivity, which arises from the thermodynamic stability of the transition state leading to the trans-alkene.[2] However, several factors can influence the E/Z ratio.

-

To Favor the (E)-Isomer:

-

Base and Cation: The use of sodium or lithium-based bases generally promotes the formation of the (E)-alkene.[1]

-

Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable (E)-isomer.[1][6]

-

Steric Bulk: Increasing the steric bulk of the phosphonate or the aldehyde can enhance (E)-selectivity.[1]

-

-

To Favor the (Z)-Isomer (Still-Gennari Modification):

-

Modified Phosphonates: To favor the (Z)-isomer, phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonates, are used.[4][11] These modifications accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[4]

-

Reaction Conditions: The Still-Gennari modification typically employs a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 at low temperatures (-78 °C).[4][11]

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Horner-Wadsworth-Emmons reaction?

The HWE reaction proceeds through a three-step mechanism:

-

Deprotonation: A base removes the acidic proton alpha to the phosphorus atom of the phosphonate ester, forming a stabilized phosphonate carbanion.[1][2]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms an oxaphosphetane intermediate.[1]

-

Elimination: The oxaphosphetane intermediate collapses to form the alkene and a water-soluble dialkyl phosphate byproduct.[1]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Q2: What are the main advantages of the HWE reaction compared to the Wittig reaction?

The HWE reaction offers several key advantages:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides used in the Wittig reaction, allowing them to react with a wider range of aldehydes and ketones, including more hindered ones.[1][12]

-

Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed during an aqueous work-up, which simplifies product purification.[9][10] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired alkene.

-

Stereoselectivity: The HWE reaction typically provides high stereoselectivity for the (E)-alkene, which is often the desired isomer.[1][9]

Q3: How should I choose the appropriate base for my HWE reaction?

The choice of base is critical and depends on the acidity of the phosphonate ester and the sensitivity of the substrates.

| Base | Strength | Common Applications | Considerations |

| Sodium Hydride (NaH) | Strong | General purpose for stabilized phosphonates. | Requires anhydrous conditions; handle with care. |

| Potassium tert-butoxide (KOtBu) | Strong | Effective for deprotonation. | Can be very basic, potentially causing side reactions. |

| Lithium diisopropylamide (LDA) | Strong | Useful for forming the carbanion at low temperatures. | Requires careful handling due to its reactivity. |

| DBU/LiCl | Mild | Masamune-Roush conditions for base-sensitive substrates. | Good for aldehydes prone to epimerization or other side reactions. |

| Potassium Carbonate (K2CO3) | Weak | Can be used in some cases, particularly in polar aprotic solvents. | May result in lower yields or longer reaction times.[4][13] |

Table 1: Comparison of Common Bases for the HWE Reaction.

Experimental Protocols

General Protocol for the HWE Reaction with Methyl 6-(diethoxyphosphoryl)hexanoate

This protocol provides a starting point for the reaction. Optimization may be required based on the specific aldehyde used.

Materials:

-

Methyl 6-(diethoxyphosphoryl)hexanoate

-

Aldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of the Phosphonate Carbanion: a. Under an inert atmosphere (argon or nitrogen), add Methyl 6-(diethoxyphosphoryl)hexanoate (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. b. Add anhydrous THF via syringe. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete carbanion formation.[2]

-